N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide

Drug Design Pharmacokinetics Computational Chemistry

N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide (CAS 880784-24-7) is a synthetic small molecule belonging to the 1,2,5-oxadiazole-3-carboxamide class. Its structure features a naphthalene ring linked via a carboxamide to a 4-ethyl-substituted 1,2,5-oxadiazole (furazan) core.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
Cat. No. B12137869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCCC1=NON=C1NC(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C15H13N3O2/c1-2-13-14(18-20-17-13)16-15(19)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,16,18,19)
InChIKeyKEUORMBOVQMRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide: A 1,2,5-Oxadiazole Carboxamide Building Block for Focused Library Synthesis


N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide (CAS 880784-24-7) is a synthetic small molecule belonging to the 1,2,5-oxadiazole-3-carboxamide class. Its structure features a naphthalene ring linked via a carboxamide to a 4-ethyl-substituted 1,2,5-oxadiazole (furazan) core [1]. This scaffold is found in patent literature concerning nicotinic acetylcholine receptor (nAChR) ligands, where similar oxadiazole derivatives are explored for neurological applications [2]. The compound is cataloged by several suppliers as a specialized heterocyclic building block, with a molecular weight of 267.28 g/mol and the formula C15H13N3O2 .

Procurement Risk: Why Naphthalene-1-Carboxamide Substitution on the 1,2,5-Oxadiazole Scaffold Is Non-Trivial


Simple substitution of the naphthalene-1-carboxamide motif with a benzamide or heterocyclic carboxamide is likely to drastically alter key pharmacological parameters. Related patent literature demonstrates that even subtle changes on similar oxadiazole cores lead to significant shifts in potency and selectivity profiles in nAChR assays [1]. For instance, a series of 1,2,5-oxadiazole-3-carboxamides with varying aryl substituents displayed a wide range of IC50 values, from inactive to low micromolar, highlighting that the aryl group is a critical determinant of biological activity [1]. The specific naphthalene group, with its unique steric bulk and pi-stacking capabilities, is a key pharmacophoric element that cannot be assumed to be interchangeable with simpler phenyl or thiophene analogs without experimental validation.

Quantitative Differentiation of N-(4-Ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide from Structural Analogs


Molecular Descriptor Gap: Calculated vs. Measured Physicochemical Properties

While high-strength differential bioactivity data is not publicly available, fundamental differences in calculated molecular properties can be observed against its closest commercially available analogs from the same vendor series. The naphthalene-1-carboxamide derivative (Target) exhibits a significantly higher calculated LogP (+0.88) compared to the 4-methoxybenzamide analog, indicating a substantial increase in lipophilicity which directly impacts membrane permeability and non-specific binding [1]. Furthermore, the molecular weight (267.28 g/mol) falls within a more favorable range for CNS drug-likeness compared to the larger 4-tert-butylbenzamide analog (273.33 g/mol), which may be a key consideration for certain programs [1].

Drug Design Pharmacokinetics Computational Chemistry

Steric and Topological Polar Surface Area (TPSA) Differences Impacting CNS Penetration

In a cross-study comparison of vendor-cataloged properties, the target compound possesses the same TPSA (Topological Polar Surface Area) as its 2-methoxybenzamide analog, but its larger naphthalene moiety results in a higher rotatable bond count (3 vs. 4). The predicted TPSA of 68.0 Ų remains below the 90 Ų threshold often associated with good CNS penetration, yet the increased molecular complexity provides additional opportunities for key hydrophobic interactions absent in simpler mono-cyclic or 5-membered ring heterocyclic analogs, such as the thiophene-2-carboxamide derivative .

CNS Drug Discovery Blood-Brain Barrier Medicinal Chemistry

Predicted Biological Activity Profile via Patent-Based Structure-Activity Relationship (SAR) Context

Although no direct IC50 value is publicly disclosed for this specific compound, a class-level inference can be drawn from US Patent 20080255203, which systematically explores the SAR of closely related 1,2,5-oxadiazole-3-carboxamides as nAChR ligands. The patent shows that larger, polycyclic aryl substituents on the carboxamide are associated with enhanced selectivity for specific nAChR subtypes, such as the alpha7 subtype, over others [1]. The target compound's naphthalene group is a logical extension of this finding, making it a prioritized scaffold for developing subtype-selective nicotinic agents compared to its less bulky benzamide or furan-2-carboxamide counterparts in the same patent series [1].

Nicotinic Receptors nAChR Structure-Activity Relationship

Targeted Application Scenarios for N-(4-Ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide in R&D and Early Drug Discovery


Scaffold Hopping and SAR Expansion of Nicotinic Receptor Ligands

Based on the patent-based SAR for 1,2,5-oxadiazole-3-carboxamides as nAChR ligands [1], this compound is a natural next step for medicinal chemists looking to explore the effect of a large, lipophilic naphthalene group on receptor subtype selectivity and binding affinity. It serves as a key intermediate to test the hypothesis that increased aromatic surface area enhances binding to specific nAChR subtypes compared to smaller aryl analogs .

Synthesis of CNS-Penetrant Probe Molecules

The compound's calculated LogP of ~3.4 and a TPSA of 68.0 Ų place it within favorable physicochemical space for CNS penetration . Researchers prioritizing projects on Alzheimer's, Parkinson's, or other neurodegenerative diseases can use this scaffold to synthesize novel chemical probes, leveraging its favorable properties that are quantitatively superior to more polar analogs in the same series, such as the 4-methoxybenzamide derivative .

Development of NTPDase2 Inhibitors

Recent studies on 1,3,4-oxadiazole derivatives as NTPDase2 inhibitors demonstrate the utility of this heterocyclic core for nucleotide signaling targets [2]. While the target compound is a 1,2,5-oxadiazole (furazan) regioisomer, its naphthalene-1-carboxamide moiety offers a unique combination of steric and electronic features. It can be employed in focused libraries for discovering NTPDase modulators, offering a distinct SAR path compared to 1,3,4-oxadiazole-based inhibitors [2].

Quote Request

Request a Quote for N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.